molecular formula C10H17BrFNO2 B12282403 tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B12282403
M. Wt: 282.15 g/mol
InChI Key: OUGGBJCLSCFLRW-JTQLQIEISA-N
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Description

Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, a bromomethyl group, and a fluoropyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Bromomethylation: The bromomethyl group can be introduced using bromomethylating agents like bromoform or dibromomethane in the presence of a base.

    Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, offering advantages in terms of sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl and fluoropyrrolidine groups can interact with target molecules through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-(chloromethyl)-3-fluoropyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (3R)-3-(bromomethyl)-3-chloropyrrolidine-1-carboxylate: Similar structure but with a chloropyrrolidine ring instead of a fluoropyrrolidine ring.

    tert-Butyl (3R)-3-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxypyrrolidine ring instead of a fluoropyrrolidine ring.

Uniqueness

Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is unique due to the presence of both bromomethyl and fluoropyrrolidine groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17BrFNO2

Molecular Weight

282.15 g/mol

IUPAC Name

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1

InChI Key

OUGGBJCLSCFLRW-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(CBr)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CBr)F

Origin of Product

United States

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